

The Impact of Hpk1-IN-3 on SLP76 Phosphorylation: A Technical Guide

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Compound of Interest		
Compound Name:	Hpk1-IN-3	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effect of **Hpk1-IN-3**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), on the phosphorylation of the key signaling adapter protein, SH2 domain-containing leukocyte protein of 76 kDa (SLP76). Understanding this interaction is critical for the development of novel immunotherapies, as HPK1 is a negative regulator of T-cell activation.

Core Mechanism: Hpk1-IN-3 and the T-Cell Receptor Signaling Pathway

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine release. HPK1 acts as a crucial negative feedback regulator in this pathway. Activated HPK1 phosphorylates SLP76 at the serine 376 residue (S376).[1] This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon recruitment, leads to the disassembly of the SLP76-containing signaling complex and subsequent proteasomal degradation of SLP76.[2][3] This ultimately dampens the T-cell response.

Hpk1-IN-3 is a potent, ATP-competitive inhibitor of HPK1 with a biochemical IC50 of 0.25 nM. [4][5][6] By inhibiting the kinase activity of HPK1, **Hpk1-IN-3** prevents the phosphorylation of SLP76 at S376. This, in turn, blocks the recruitment of 14-3-3 proteins and sustains the integrity and activity of the SLP76 signalosome, leading to enhanced T-cell activation.





Quantitative Analysis of Hpk1-IN-3's Effect on SLP76 Phosphorylation

The inhibitory effect of **Hpk1-IN-3** on SLP76 phosphorylation has been quantified in various cellular models. The following tables summarize the key data, demonstrating the dose-dependent inhibition of SLP76 S376 phosphorylation. The data presented for "Compound 2" is attributed to a molecule with a highly similar profile to **Hpk1-IN-3**.

Cell Line	Assay Type	Parameter	Value	Reference
Jurkat Cells	Western Blot	IC50 for p-SLP76 (S376) inhibition	~120 nM	[3]
Primary Human CD4+ T Cells	Flow Cytometry	IC50 for p-SLP76 (S376) inhibition	Lower than in Jurkat cells	[3]
Primary Human CD8+ T Cells	Flow Cytometry	IC50 for p-SLP76 (S376) inhibition	Lower than in Jurkat cells	[3]
Primary Human CD8+ T Cells	Flow Cytometry	Concentration- dependent decrease in p- SLP76 (S376)	Observed	[7]

Table 1: **Hpk1-IN-3** (as Compound 2) Inhibition of SLP76 S376 Phosphorylation

Parameter	Value	Reference
Biochemical IC50	0.25 nM	[4][5][6]
IL-2 Cellular Potency (EC50 in PBMCs)	108 nM	[4][5][6]

Table 2: Potency of **Hpk1-IN-3**

Experimental Protocols



Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for assessing SLP76 phosphorylation in response to **Hpk1-IN-3** treatment.

Western Blotting for Phospho-SLP76 (S376)

This protocol is designed to detect the levels of phosphorylated SLP76 in cell lysates.

- Cell Culture and Treatment:
 - Culture Jurkat T-cells or primary human T-cells in appropriate media.
 - \circ Pre-treat cells with varying concentrations of **Hpk1-IN-3** (e.g., 0.1 nM to 10 μ M) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
 - Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., for 5-15 minutes) to induce TCR signaling and SLP76 phosphorylation. Non-stimulated cells should be included as a negative control.

Cell Lysis:

- After stimulation, immediately place the cells on ice and wash with ice-cold PBS containing phosphatase inhibitors.
- Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
- Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Electrotransfer:
 - Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.



- Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- · Immunoblotting:
 - Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phospho-SLP76 (Ser376) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against total SLP76 or a housekeeping protein like GAPDH or β-actin.
 - Quantify the band intensities using densitometry software.

Intracellular Flow Cytometry for Phospho-SLP76 (S376)

This protocol allows for the quantification of phosphorylated SLP76 at the single-cell level.

- Cell Preparation and Treatment:
 - Prepare a single-cell suspension of primary human T-cells (e.g., PBMCs or isolated CD4+/CD8+ T-cells).
 - Pre-treat the cells with a dose range of Hpk1-IN-3 or vehicle control.



Stimulate the cells with anti-CD3/CD28 antibodies.

Fixation:

- Fix the cells immediately after stimulation by adding a fixation buffer (e.g., 1.5% paraformaldehyde) to preserve the phosphorylation state of intracellular proteins.
- Incubate for 10-15 minutes at room temperature.

Permeabilization:

- Wash the fixed cells with PBS.
- Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer) to allow antibodies to access intracellular epitopes.

Antibody Staining:

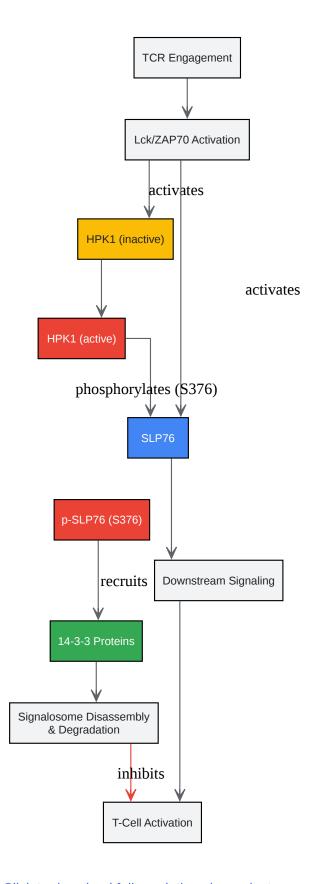
- Wash the permeabilized cells.
- Stain the cells with a fluorescently-conjugated antibody specific for phospho-SLP76 (S376).
- If desired, co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell subsets.
- Data Acquisition and Analysis:
 - Acquire the stained cells on a flow cytometer.
 - Analyze the data using flow cytometry software to determine the percentage of p-SLP76 positive cells and the mean fluorescence intensity (MFI) within different T-cell populations.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, the mechanism of **Hpk1-IN-3** action, and the experimental workflow for



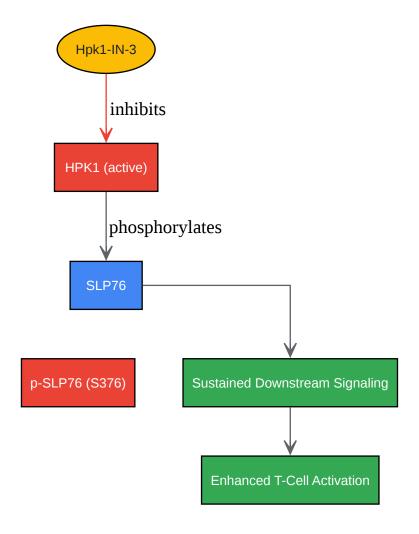
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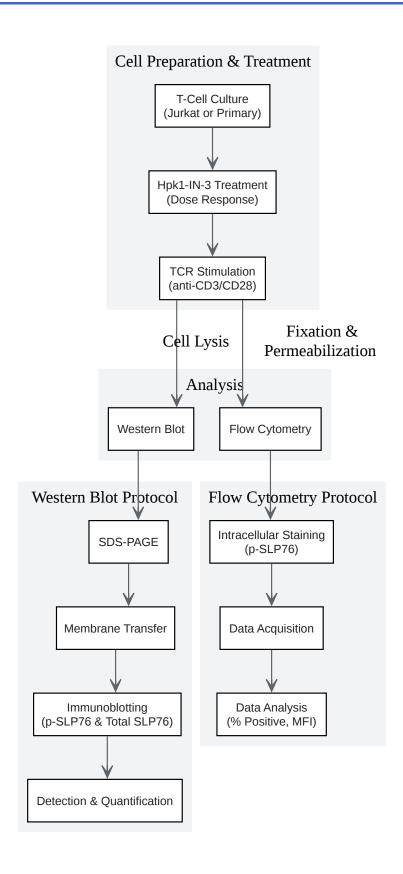
Figure 1: HPK1-mediated negative regulation of TCR signaling via SLP76 phosphorylation.



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Figure 2: **Hpk1-IN-3** mechanism of action on the HPK1-SLP76 axis.





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Figure 3: Experimental workflow for assessing the effect of **Hpk1-IN-3** on SLP76 phosphorylation.

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